![molecular formula C10H9ClF3N3O2 B6299148 C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride CAS No. 2368870-54-4](/img/structure/B6299148.png)
C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,3,4-oxadiazole . Oxadiazole derivatives have been reported to exhibit potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
While specific synthesis information for this compound is not available, a general method for synthesizing 1,3,4-oxadiazole derivatives involves the reaction of semicarbazides with sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Compounds containing the (1,3,4-oxadiazol-2-yl) moiety, such as the one , have been found to exhibit potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) . This makes them potential candidates for the development of new antibacterial drugs.
Anticancer Applications
1,3,4-oxadiazole derivatives have been highlighted for their anticancer potential . They work by inhibiting specific cancer biological targets, such as telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .
Vasodilator Applications
Oxadiazoles have been studied for their potential as vasodilators . Vasodilators are medications that open (dilate) blood vessels, helping the blood to flow more easily through the vessels.
Anticonvulsant Applications
Oxadiazoles have also been explored for their anticonvulsant properties . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
Antidiabetic Applications
Research has shown that oxadiazoles can have potential antidiabetic applications . They could be used in the treatment of diabetes by helping to control blood sugar levels.
Other Miscellaneous Applications
In addition to the above, oxadiazoles have been studied for a variety of other applications . These include use in the development of new materials, as well as in the field of agriculture.
Wirkmechanismus
Target of Action
The compound, C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride, is a derivative of the 1,3,4-oxadiazole class . This class of compounds has been found to exhibit potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacterial strains . Therefore, the primary targets of this compound are likely to be key proteins or enzymes in these bacteria that are essential for their survival and proliferation.
Mode of Action
These compounds are known to interact with their targets in bacteria, leading to inhibition of bacterial growth . The trifluoromethoxy group in the compound may enhance its interaction with the target, thereby increasing its antibacterial potency .
Biochemical Pathways
The affected biochemical pathways are likely related to essential processes in the targeted bacteria, such as cell wall synthesis, protein synthesis, or DNA replication. The compound’s interaction with its targets disrupts these processes, leading to the inhibition of bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of growth of the targeted bacteria, including MRSA and other Gram-positive bacterial strains . This leads to a decrease in the bacterial population, thereby helping to control the infection.
Eigenschaften
IUPAC Name |
[5-[3-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2.ClH/c11-10(12,13)18-7-3-1-2-6(4-7)9-16-15-8(5-14)17-9;/h1-4H,5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFUZLNZDFIZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NN=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[3-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.